molecular formula C22H25N5O3 B12164661 N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B12164661
M. Wt: 407.5 g/mol
InChI Key: JNBRZVNYJHPYIU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 4-(4-methoxyphenyl)piperazine can be synthesized by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the indole derivative with the piperazine derivative. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive molecules, and the piperazine ring is a common feature in drugs that target the central nervous system.

Medicine

In medicine, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to receptors such as serotonin receptors, while the piperazine ring can interact with neurotransmitter systems. This dual interaction can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide: Similar structure but with the indole nitrogen at a different position.

    N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group on the phenyl ring can influence its electronic properties and interactions with biological targets.

This compound’s unique combination of an indole moiety, a piperazine ring, and a methoxyphenyl group makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H25N5O3/c1-30-19-6-4-18(5-7-19)26-10-12-27(13-11-26)22(29)24-15-21(28)25-17-3-2-16-8-9-23-20(16)14-17/h2-9,14,23H,10-13,15H2,1H3,(H,24,29)(H,25,28)

InChI Key

JNBRZVNYJHPYIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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